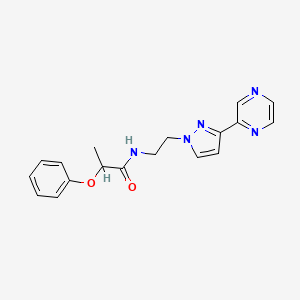
2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a complex molecular structure, which includes a phenoxy group, a pyrazinyl group, and a propanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is studied for its potential biological activities, including its effects on cellular processes and its role in drug discovery.
Medicine: This compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents for various diseases. Its potential as an anti-inflammatory, antioxidant, or anticancer agent is being explored.
Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic outcomes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in biological effects.
Comparación Con Compuestos Similares
2-Phenoxy-N-(2-(3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
2-Phenoxy-N-(2-(3-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
2-Phenoxy-N-(2-(3-(imidazol-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Uniqueness: 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of functional groups and molecular interactions make it distinct in its biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further studies and developments may uncover even more uses and benefits of this intriguing compound.
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)21-10-12-23-11-7-16(22-23)17-13-19-8-9-20-17/h2-9,11,13-14H,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWYOICBCVGRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














